
Bilobol
Vue d'ensemble
Description
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 5-{8(Z),-pentadecenyl}résorcinol implique généralement l'alkylation du résorcinol avec un halogénure d'alkényle approprié en milieu basique. La réaction peut être réalisée en utilisant du carbonate de potassium (K2CO3) comme base dans un solvant aprotique polaire tel que le diméthylformamide (DMF). Le mélange réactionnel est chauffé pour favoriser le processus d'alkylation, conduisant à la formation de l'alcénylrésorcinol souhaité .
Méthodes de production industrielle
La production industrielle du 5-{8(Z),-pentadecenyl}résorcinol peut impliquer l'extraction du composé à partir de sources naturelles, telles que les plantes, suivie d'une purification par des techniques chromatographiques. Alternativement, une synthèse à grande échelle peut être réalisée par le biais de réactions d'alkylation optimisées, assurant un rendement élevé et une pureté du produit final .
Analyse Des Réactions Chimiques
Types de réactions
Le 5-{8(Z),-pentadecenyl}résorcinol subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des quinones ou d'autres dérivés oxydés.
Réduction : Les réactions de réduction peuvent convertir le groupe alcényle en groupe alkyle.
Substitution : Des réactions de substitution électrophile peuvent se produire sur le cycle aromatique, conduisant à la formation de dérivés substitués.
Réactifs et conditions courantes
Oxydation : Les agents oxydants courants incluent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Des agents réducteurs tels que l'hydrogène gazeux (H2) en présence d'un catalyseur au palladium (Pd/C) sont utilisés.
Substitution : Les réactions de substitution électrophile peuvent être réalisées en utilisant des réactifs comme le brome (Br2) ou l'acide nitrique (HNO3).
Principaux produits
Oxydation : Formation de quinones ou d'autres dérivés oxydés.
Réduction : Conversion en alkylrésorcinol.
Substitution : Formation de dérivés bromés ou nitrés.
Applications de la recherche scientifique
Le 5-{8(Z),-pentadecenyl}résorcinol a plusieurs applications de recherche scientifique, notamment :
Chimie : Utilisé comme précurseur pour la synthèse d'autres composés polyphénoliques.
Biologie : Etudié pour ses propriétés cytotoxiques contre diverses lignées de cellules cancéreuses.
Médecine : Investigé pour son utilisation potentielle dans les thérapies anticancéreuses.
Industrie : Utilisé dans le développement de pesticides et d'agents antimicrobiens à base de produits naturels
Mécanisme d'action
Le mécanisme d'action du 5-{8(Z),-pentadecenyl}résorcinol implique son interaction avec les composants cellulaires, conduisant à des effets cytotoxiques. Le composé cible les membranes cellulaires et perturbe leur intégrité, provoquant la mort cellulaire. De plus, il peut interférer avec les voies de signalisation cellulaire, conduisant à l'apoptose (mort cellulaire programmée) dans les cellules cancéreuses .
Applications De Recherche Scientifique
5-{8(Z),-pentadecenyl}resorcinol has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other polyphenolic compounds.
Biology: Studied for its cytotoxic properties against various cancer cell lines.
Medicine: Investigated for its potential use in anticancer therapies.
Industry: Utilized in the development of natural product-based pesticides and antimicrobial agents
Mécanisme D'action
The mechanism of action of 5-{8(Z),-pentadecenyl}resorcinol involves its interaction with cellular components, leading to cytotoxic effects. The compound targets cellular membranes and disrupts their integrity, causing cell death. Additionally, it may interfere with cellular signaling pathways, leading to apoptosis (programmed cell death) in cancer cells .
Comparaison Avec Des Composés Similaires
Composés similaires
Bilobol : Un autre alcénylrésorcinol ayant des activités biologiques similaires.
Cardol monoène : Un composé apparenté avec une longueur de chaîne alcényle différente.
Trifurcatol A2 : Un autre composé polyphénolique ayant des caractéristiques structurales similaires
Unicité
Propriétés
IUPAC Name |
5-[(Z)-pentadec-8-enyl]benzene-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-16-20(22)18-21(23)17-19/h7-8,16-18,22-23H,2-6,9-15H2,1H3/b8-7- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUGAUFMQYWZJAB-FPLPWBNLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC=CCCCCCCCC1=CC(=CC(=C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC/C=C\CCCCCCCC1=CC(=CC(=C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90872874 | |
| Record name | 5-(8Z-Pentadecenyl)resorcinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90872874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22910-86-7 | |
| Record name | Bilobol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22910-86-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(8Z-Pentadecenyl)resorcinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90872874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bilobol | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NSK9KWM3T6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,7,7-trimethyl-9-oxo-N-(2-oxolanylmethyl)-8H-furo[3,2-f][1]benzopyran-2-carboxamide](/img/structure/B1231429.png)
![[12-[3,9-Dimethyl-8-(3-methyl-4-oxopentyl)-1,7-dioxaspiro[5.5]undecan-2-yl]-5,9-dihydroxy-4-methoxy-2,8-dimethyl-7-oxotridecan-3-yl] 3-hydroxy-3-(4-methyl-2,5-dioxofuran-3-yl)propanoate](/img/structure/B1231432.png)
![N-[2-(4-morpholinyl)ethyl]-2-(4-propan-2-yloxyphenyl)-4-quinolinecarboxamide](/img/structure/B1231433.png)
![[3-(2,3-Dihydroindol-1-ylsulfonyl)phenyl]-[4-(2-pyridinyl)-1-piperazinyl]methanone](/img/structure/B1231434.png)

![N-[3-(4-methyl-1-piperazinyl)-1,4-dioxo-2-naphthalenyl]benzenesulfonamide](/img/structure/B1231439.png)
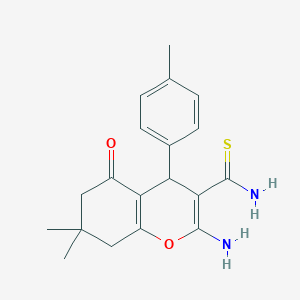
![1-[(1,2-Dimethyl-5-indolyl)methyl]-3-(phenylmethyl)thiourea](/img/structure/B1231441.png)
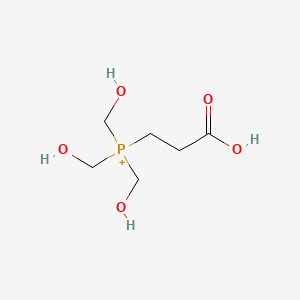
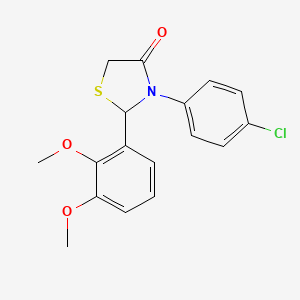
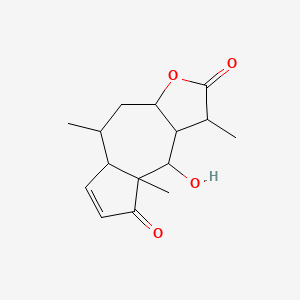
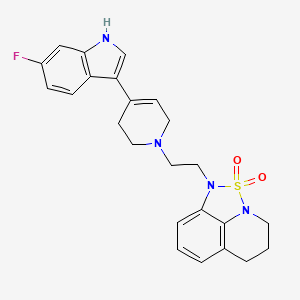
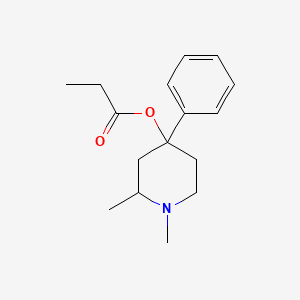
![3-[4-(4-Butan-2-ylphenyl)sulfonyl-1-piperazinyl]butanoic acid](/img/structure/B1231457.png)
